ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a methoxyphenyl moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Methoxyphenyl Intermediate: The protected amino group is then reacted with 2,6-dimethoxyphenol to form the methoxyphenyl intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl oxalyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The methoxyphenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Similar in structure but with a cyclopropane ring instead of a methoxyphenyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a phenyl group and a hydroxyl group, differing in the ester and amino protection.
Uniqueness
Ethyl 2-(2-{[(tert-butoxy)carbonyl]amino}-6-methoxyphenyl)-2-oxoacetate is unique due to its combination of a Boc-protected amino group and a methoxyphenyl moiety, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and pharmaceutical research.
Properties
CAS No. |
912669-18-2 |
---|---|
Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.3 |
Purity |
91 |
Origin of Product |
United States |
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